1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is a synthetic compound characterized by its complex molecular structure and specific functional groups. The molecular formula is , with a molecular weight of approximately 400.39 g/mol. This compound features a nitrophenyl group that is substituted with two methoxy groups, contributing to its unique chemical properties and potential biological activities .
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline exhibits promising biological activities. Preliminary studies suggest potential anti-cancer properties, as compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. Additionally, some isoquinoline derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems .
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions:
The applications of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline span various fields:
Interaction studies are crucial for understanding how 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline interacts with biological targets:
Several compounds share structural similarities with 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline | Lacks one methoxy group compared to the target compound | |
| 1-Methyl-6,7-dimethoxyisoquinoline | Simpler structure; lacks nitrophenyl substitution | |
| 1-(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline | Different phenyl substitution; potential different biological activity |
The uniqueness of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline lies in its specific combination of methoxy and nitro substituents on the aromatic rings. This configuration may lead to distinct reactivity patterns and biological interactions compared to structurally similar compounds .
Classical synthesis routes for 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline involve sequential functionalization of the isoquinoline core. A representative pathway begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieved through Bischler-Napieralski cyclization of 3,4-dimethoxyphenylethylamine precursors [8]. Subsequent N-alkylation with 4,5-dimethoxy-2-nitrobenzyl bromide introduces the nitrophenylmethyl group, requiring careful control of reaction stoichiometry to prevent over-alkylation [4].
Nitration strategies vary significantly in selectivity. While early methods employed mixed acid systems, modern approaches utilize directed ortho-metalation (DoM) techniques with NO₂BF₄ to achieve regioselective nitration at the C-8 position [3]. Post-nitration oxidation using Jones reagent or manganese dioxide converts intermediate alcohols to ketones, crucial for subsequent condensation reactions [7]. Final purification typically involves sequential recrystallization from ethanol-water mixtures, yielding products with >95% purity [1].
Recent advances in cascade reactions have enabled single-vessel syntheses. A notable method combines palladium-catalyzed C–H arylation with in situ nitro group reduction, achieving 72% yield through optimized ligand selection (Xantphos) and solvent systems (xylene/trichlorophosphate) [2] [6]. The reaction sequence proceeds via:
Comparative studies demonstrate significant yield improvements over stepwise approaches (Table 1):
| Method | Steps | Overall Yield | Reaction Time |
|---|---|---|---|
| Traditional [4] | 5 | 42% | 48 h |
| One-pot Pd-catalyzed [6] | 3 | 68% | 6 h |
| Microwave-assisted [8] | 4 | 73% | 3.5 h |
Key intermediates include:
X-ray crystallography reveals critical conformational details. The 3,4-dihydroisoquinoline intermediate adopts a half-chair conformation (dihedral angle 28.7°), while the final product displays planar geometry at the benzyl-nitrophenyl junction [3]. These structural features directly impact reactivity in subsequent alkylation steps.
Solvent polarity profoundly affects reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation but promote side reactions, while xylene/trichlorophosphate mixtures (4:1 v/v) optimize both solubility and catalytic activity [2] [4]. Catalytic systems show marked differences:
Microwave irradiation reduces reaction times by 60–70% compared to conventional heating, particularly in nitro group installation steps (30 min vs. 8 h) [8].
The compound's high lipophilicity (LogP 4.29 [1]) complicates purification. Standard silica gel chromatography requires gradient elution with hexane:ethyl acetate (4:1 to 1:2) over 45 column volumes. Reverse-phase HPLC (C18 column, 70% MeCN/H₂O) resolves positional isomers differing in nitro group orientation [4].
Recrystallization optimization identified ethanol/dichloromethane (3:1) as optimal, yielding needle-like crystals suitable for X-ray analysis [3]. Persistent impurities (<2%) include:
The nuclear magnetic resonance spectroscopic characterization of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline provides critical structural verification and conformational insights. Based on analogous 6,7-dimethoxyisoquinoline derivatives, the proton nuclear magnetic resonance spectrum typically exhibits characteristic chemical shift patterns that reflect the electronic environment of the heterocyclic system [1].
The aromatic protons of the isoquinoline core appear in the downfield region between 7.0-8.5 parts per million. The methoxy substituents at positions 6 and 7 of the isoquinoline ring generate singlet signals around 3.85-4.05 parts per million, representing the twelve protons of the four methoxy groups [1] [2]. The methylene bridge connecting the isoquinoline and nitrophenyl moieties produces a characteristic singlet around 4.0-4.5 parts per million for the two protons [3].
The nitrophenyl aromatic protons display distinct splitting patterns in the 7.5-8.3 parts per million region, with the nitro group causing significant deshielding of adjacent protons [4] [5]. The 4,5-dimethoxy substitution pattern on the nitrophenyl ring creates additional methoxy signals that can be differentiated from the isoquinoline methoxy groups through integration and coupling analysis [4].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbons of the aromatic systems, with the nitro-bearing carbon appearing around 150-155 parts per million due to the strong electron-withdrawing effect. The methoxy carbons appear around 55-56 parts per million, while the methylene bridge carbon typically resonates near 35-40 parts per million [1] [2].
Infrared spectroscopic analysis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline provides functional group identification and molecular vibration characterization. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520-1530 and 1345-1355 reciprocal centimeters, respectively [4] [5] [6]. These bands serve as diagnostic markers for the nitroaromatic functionality.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches of the methoxy groups and methylene bridge occur around 2930-2960 reciprocal centimeters [1] [7] [8]. The aromatic carbon-carbon stretching modes are observed between 1500-1600 reciprocal centimeters, with the isoquinoline system contributing to the complexity of this region [7].
The carbon-oxygen stretching vibrations of the methoxy groups generate characteristic bands around 1230-1270 reciprocal centimeters, while the aromatic carbon-nitrogen stretching of the isoquinoline nitrogen appears near 1400-1450 reciprocal centimeters [7] [8]. The fingerprint region below 1300 reciprocal centimeters contains numerous bands arising from complex molecular vibrations that provide a unique spectroscopic signature for this compound [7].
Mass spectrometric fragmentation of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline follows predictable pathways based on the molecular structure and functional group stability. The molecular ion peak appears at mass-to-charge ratio 384, corresponding to the exact molecular mass [3] [9] [10]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns that provide structural confirmation.
The primary fragmentation pathway involves cleavage of the methylene bridge connecting the isoquinoline and nitrophenyl moieties, generating fragments at mass-to-charge ratios corresponding to the individual aromatic systems [11] [12]. The 6,7-dimethoxyisoquinoline fragment typically appears around mass-to-charge ratio 204, while the 4,5-dimethoxy-2-nitrobenzyl fragment produces signals near mass-to-charge ratio 180 [11].
Secondary fragmentation processes include loss of methoxy groups (loss of 31 mass units) and nitro group elimination (loss of 46 mass units), which are common for compounds containing these functional groups [11] [12]. The dimethoxy substitution pattern leads to sequential methoxy losses, creating characteristic fragment ion series that aid in structural elucidation [11]. Base peak formation often occurs through rearrangement processes that stabilize the resulting fragment ions through resonance or aromatic stabilization [12].
The thermodynamic stability of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is significantly influenced by the presence of the nitroaromatic functionality, which introduces thermal liability under elevated temperature conditions. Comparative analysis with structurally related nitroaromatic compounds indicates that thermal decomposition onset typically occurs in the temperature range of 130-200 degrees Celsius [13] [14] [15].
The 4,5-dimethoxy-2-nitrophenyl moiety represents the primary thermal liability, as nitroaromatic compounds generally exhibit exothermic decomposition behavior with onset temperatures between 144-172 degrees Celsius [15]. The specific substitution pattern with electron-donating methoxy groups may provide modest stabilization compared to unsubstituted nitrobenzene derivatives, potentially shifting the decomposition onset to slightly higher temperatures [14].
Differential scanning calorimetry analysis of related 4,5-dimethoxy-2-nitroacetophenone shows a melting point range of 131-135 degrees Celsius, suggesting that the target compound may undergo physical state changes before thermal decomposition [13]. The thermal stability follows the general trend observed for nitroaromatic compounds, where para-substituted derivatives exhibit lower thermal stability compared to meta and ortho isomers [14].
The thermal degradation of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline proceeds through multiple mechanistic pathways characteristic of nitroaromatic compounds. The primary degradation pathway involves homolytic cleavage of the carbon-nitrogen bond in the nitro group, generating nitro radicals and aromatic radical species [16] [15] [17]. This process is typically endothermic and represents the initiation step for subsequent decomposition reactions.
Secondary degradation processes include oxidative pathways where the methylene bridge undergoes oxidation to form corresponding aldehydes or carboxylic acids, similar to the degradation pattern observed in papaverine, which contains analogous structural features [16]. The methoxy groups are susceptible to demethylation reactions under thermal stress, leading to phenolic intermediates that can undergo further oxidative degradation [16].
The isoquinoline core exhibits relatively higher thermal stability compared to the nitrophenyl moiety, but prolonged exposure to elevated temperatures can lead to ring-opening reactions and formation of lower molecular weight degradation products [18] [19]. The overall degradation process is exothermic, with calculated activation energies for similar nitroaromatic compounds ranging from 80-200 kilojoules per mole [14] [15].
Photodegradation represents an alternative degradation pathway, particularly relevant for the nitroaromatic functionality. Light-induced degradation can occur through type I and type II photochemical mechanisms, leading to formation of reactive oxygen species and subsequent molecular fragmentation [16]. The methoxy substituents may provide some photoprotection through their electron-donating properties, but complete photostability cannot be assured under intense illumination conditions [16].
The solubility behavior of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline in polar solvents is governed by the balance between the hydrophobic aromatic core and the polar functional groups. The compound exhibits poor aqueous solubility, with estimated values below 0.1 milligrams per milliliter, primarily due to the high calculated partition coefficient of 4.29, indicating significant hydrophobic character [10] [20].
In polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, the compound demonstrates moderate to good solubility [20] [21] [22]. Dimethyl sulfoxide, being a polar aprotic solvent with high dielectric constant, effectively solvates both the nitroaromatic and methoxy functionalities while minimizing unfavorable interactions with the hydrophobic aromatic systems [21] [22]. The solubility in dimethyl sulfoxide is further enhanced by the ability of this solvent to form hydrogen bonds with the nitro group and coordinate with the aromatic π-systems [23].
The methoxy substituents contribute to polar solvent compatibility through their ability to participate in dipole-dipole interactions and weak hydrogen bonding with protic solvents [20]. However, the overall molecular architecture limits solubility in highly polar protic solvents due to the extensive hydrophobic surface area presented by the aromatic systems [24].
Solubility in non-polar solvents is significantly limited due to the presence of multiple polar functional groups, including the nitro group and methoxy substituents. The compound shows moderate solubility in ethyl acetate, which represents a compromise between polar and non-polar characteristics [25]. Chloroform provides limited solvation due to its ability to engage in weak hydrogen bonding interactions with the nitro group while maintaining compatibility with the aromatic systems [23] [25].
The isoquinoline derivatives generally exhibit better solubility in non-polar aprotic solvents compared to their tetrahydro analogs, due to the planar aromatic structure that facilitates π-π stacking interactions [25]. However, the multiple methoxy substituents and nitro group significantly reduce compatibility with truly non-polar solvents such as hexane or cyclohexane [25].
The partition coefficient value of 4.29 indicates moderate lipophilicity, suggesting that the compound would preferentially partition into organic phases in biphasic systems [10] [26]. This property has implications for biological membrane permeability and potential bioaccumulation characteristics [26].
The crystalline properties of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline are influenced by the molecular geometry and intermolecular interaction patterns characteristic of substituted isoquinoline derivatives. X-ray crystallographic studies of related nitrophenyl-substituted isoquinolines reveal monoclinic crystal systems with space groups typically belonging to P21/c or P21/n symmetries [27] [28] [29].
The molecular conformation in the solid state is characterized by a significant dihedral angle between the isoquinoline and nitrophenyl aromatic planes, typically ranging from 70-85 degrees [6] [28] [29]. This non-planar arrangement minimizes steric interactions between the methoxy substituents while optimizing intermolecular packing efficiency [6]. The nitro group adopts a coplanar orientation with respect to the phenyl ring, as evidenced by torsion angles approaching 180 degrees in analogous structures [6] [28].
Intermolecular hydrogen bonding patterns involve the nitro group oxygen atoms as acceptors and aromatic carbon-hydrogen bonds as weak donors, creating extended network structures [27] [6] [28]. The methoxy groups participate in weaker dipole-dipole interactions that contribute to crystal stability but do not dominate the packing arrangement [27].